N-cyclopropyl-2-[4-(2-fluorobenzenesulfonamido)phenyl]acetamide
Description
N-cyclopropyl-2-[4-(2-fluorobenzenesulfonamido)phenyl]acetamide is a synthetic acetamide derivative featuring a cyclopropyl group and a 2-fluorobenzenesulfonamido substituent. The sulfonamido group confers strong hydrogen-bonding capacity and polarity, which are critical for interactions with biological targets such as enzymes or receptors. The cyclopropyl moiety is hypothesized to enhance metabolic stability and modulate lipophilicity, making this compound a candidate for therapeutic applications, particularly in antimicrobial or enzyme-inhibitory contexts.
Properties
IUPAC Name |
N-cyclopropyl-2-[4-[(2-fluorophenyl)sulfonylamino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3S/c18-15-3-1-2-4-16(15)24(22,23)20-14-7-5-12(6-8-14)11-17(21)19-13-9-10-13/h1-8,13,20H,9-11H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJJOLURWQLCQQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-2-[4-(2-fluorobenzenesulfonamido)phenyl]acetamide typically involves multiple steps, starting with the reaction of cyclopropylamine with 2-fluorobenzenesulfonyl chloride to form N-cyclopropyl-2-fluorobenzenesulfonamide. This intermediate is then reacted with phenylacetic acid under specific conditions to yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: N-cyclopropyl-2-[4-(2-fluorobenzenesulfonamido)phenyl]acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Pharmacological Applications
- Anticancer Activity :
- Antimicrobial Properties :
- Enzyme Inhibition :
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer effects of this compound on human breast cancer cell lines. The compound demonstrated a dose-dependent inhibition of cell proliferation, suggesting its potential as a therapeutic agent in oncology.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 50 | 60 |
| 100 | 30 |
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results indicated that it exhibited significant antibacterial activity, particularly against Staphylococcus aureus.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 30 |
Research Insights
The unique structure of this compound allows it to interact with biological targets effectively. The presence of fluorine enhances lipophilicity, which can improve cellular uptake and bioavailability . Furthermore, the cyclopropyl group contributes to the compound's conformational flexibility, potentially allowing better interaction with target proteins.
Mechanism of Action
The mechanism by which N-cyclopropyl-2-[4-(2-fluorobenzenesulfonamido)phenyl]acetamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved would require further research to elucidate.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1: Key Properties of N-cyclopropyl-2-[4-(2-fluorobenzenesulfonamido)phenyl]acetamide and Analogs
Key Observations :
- Substituent Effects: The target compound’s 2-fluorobenzenesulfonamido group is more polar and hydrogen-bond-donating than the trifluoromethoxy () or chloro () groups in analogs.
- Cyclopropyl Motif : Shared with compounds in and , this group likely reduces metabolic oxidation compared to bulkier substituents like cyclohexyl ().
- Molecular Weight : The target compound’s estimated molar mass (~354.4 g/mol) is higher than analogs in and , reflecting the sulfonamido group’s contribution.
Physicochemical and Stability Considerations
- Hydrogen Bonding: The sulfonamido group in the target compound supports stronger intermolecular interactions than the phenoxy () or trifluoromethoxy () groups, possibly leading to higher melting points and lower solubility in nonpolar solvents.
- Stability : Cyclopropyl groups (target compound, ) are less prone to oxidative metabolism compared to alkyl chains (e.g., propyl in ).
Biological Activity
N-cyclopropyl-2-[4-(2-fluorobenzenesulfonamido)phenyl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial, anticonvulsant, and other pharmacological effects, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a cyclopropyl group attached to an acetamide moiety, with a sulfonamide substituent linked to a fluorinated phenyl ring. The general structure can be represented as follows:
This structure suggests potential interactions with various biological targets, particularly in enzyme inhibition and receptor modulation.
Antimicrobial Activity
Recent studies have demonstrated that similar compounds exhibit varying levels of antimicrobial activity based on structural modifications. For instance, N-(substituted phenyl)-2-chloroacetamides have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) while being less effective against Gram-negative bacteria like Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Activity Against MRSA | Activity Against E. coli | Activity Against C. albicans |
|---|---|---|---|
| N-(4-chlorophenyl)-2-chloroacetamide | Effective | Less effective | Moderate |
| N-(4-fluorophenyl)-2-chloroacetamide | Effective | Less effective | Moderate |
| This compound | TBD | TBD | TBD |
The specific activity of this compound remains to be fully characterized but is hypothesized to follow similar trends based on its structural analogs.
Anticonvulsant Activity
Compounds with similar structural frameworks have been evaluated for anticonvulsant properties. For instance, derivatives of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide were tested in animal models for their efficacy against seizures . The results indicated that certain modifications could enhance their protective effects in models such as the maximal electroshock (MES) test.
Table 2: Anticonvulsant Efficacy of Related Compounds
| Compound | Dose (mg/kg) | MES Test Protection |
|---|---|---|
| N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide | 100 | Yes |
| This compound | TBD | TBD |
The exploration of this compound's anticonvulsant activity is ongoing, with preliminary studies suggesting potential efficacy that warrants further investigation.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the cyclopropyl group and the sulfonamide moiety may influence lipophilicity and membrane permeability, key factors in biological activity .
Key Findings from SAR Studies
- Lipophilicity : Higher lipophilicity often correlates with increased membrane permeability.
- Substituent Positioning : The position of substituents on the phenyl ring significantly impacts antimicrobial efficacy.
- Functional Group Effects : The nature of functional groups (e.g., halogens) can enhance or diminish biological activity.
Case Studies and Research Findings
Several studies have highlighted the importance of structural modifications in enhancing the biological profile of related compounds. For example, research into chloroacetamides demonstrated that specific substitutions could lead to improved selectivity against certain bacterial strains .
Furthermore, compounds designed as analogs to previously known active substances have shown promising results in preclinical trials, indicating a pathway for future development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
